1-(4-Fluorophenyl)butan-1-ol
Overview
Description
The compound 1-(4-Fluorophenyl)butan-1-ol is a fluorinated organic molecule that is structurally related to several research areas, including medicinal chemistry, materials science, and synthetic organic chemistry. The presence of the fluorine atom on the aromatic ring can significantly alter the physical, chemical, and biological properties of the molecule, making it a subject of interest in various studies.
Synthesis Analysis
The synthesis of fluorinated compounds is a key area of interest due to their utility in drug discovery and materials science. One paper discusses the synthesis of a fluorinating agent, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which could potentially be used for the introduction of fluorine into organic molecules, including those with a 4-fluorophenyl moiety . Another study describes the synthesis of telechelic oligomers with 4-fluorophenyl ketone end groups, which could be related to the synthesis of compounds with 4-fluorophenyl groups .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial in determining their properties and reactivity. The study of the molecular diastereomeric complexes of S-1-(4-fluorophenyl)ethanol with butan-2-ol underlines the importance of specific intermolecular interactions, such as CH···π, OH···π, and CH···F, which are influenced by the presence of the fluorine atom .
Chemical Reactions Analysis
The reactivity of fluorinated compounds is diverse and can lead to various chemical transformations. The base-promoted elimination of hydrogen fluoride from a 4-fluoro-4-(4'-nitrophenyl)butan-2-one is an example of a reaction that could be relevant to the study of 1-(4-Fluorophenyl)butan-1-ol, as it involves a fluorinated butanone undergoing an elimination reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Fluorophenyl)butan-1-ol would be influenced by the fluorine atom. Fluorine substitution can affect the compound's boiling point, solubility, and stability. The presence of fluorine can also impact the compound's biological activity, as seen in the study of 4-fluorobutyrfentanyl, a potent opioid with a 4-fluorophenyl group, which has been identified in post-mortem biological samples . Additionally, the metabolism of a neuroleptic agent with a 4'-fluorophenyl moiety has been studied, providing insights into the biotransformation of such compounds in rats and humans .
Scientific Research Applications
Chlorine Para-Substitution of 1-Phenylethanol
A study by Rondino et al. (2016) explored the conformational landscape of various alcohols including (S)-1-(4-fluorophenyl)ethanol. This research used resonant two-photon ionization spectroscopy and theoretical calculations to understand the impact of halogen substitution on molecular interactions and electron density. The findings are significant for understanding how such modifications can influence molecular properties and interactions (Rondino et al., 2016).
Fluorine Substitution in Chiral Recognition
Ciavardini et al. (2013) investigated the effect of fluorine substitution, specifically on S-1-(4-fluorophenyl)ethanol, in the context of chiral recognition. The study employed mass-selective resonant two-photon ionization and infrared depleted R2PI techniques. It highlighted the role of specific intermolecular interactions, like CH···π and OH···π, in the chiral discrimination process. This research provides insights into how fluorine substitution affects molecular geometry and electron density, which is crucial for applications in chiral chemistry (Ciavardini et al., 2013).
Anticancer Activity of Sigma-2 Ligands
Asong et al. (2019) conducted a study on sigma ligands, including compounds related to 1-(4-fluorophenyl)butan-1-one, revealing their potential in cancer treatment. This research demonstrated that certain analogsbind preferentially to the sigma-2 receptor and inhibit cancer cell lines, highlighting the significance of 1-(4-fluorophenyl) derivatives in developing new anticancer agents (Asong et al., 2019).
Antimicrobial and Antioxidant Properties
Research by Budziak et al. (2019) explored the spectroscopic, microbiological, and antioxidative properties of certain thiadiazoles, revealing interesting fluorescence effects and biological activities. This includes interactions with compounds like butan-1-ol, demonstrating the potential of 1-(4-fluorophenyl) derivatives in developing pharmaceuticals with antimycotic properties (Budziak et al., 2019).
Dispersion Polymerization in Butan-1-ol
Beal et al. (2016) studied the use of butan-1-ol in the synthesis of polymer microspheres. Their research showed how varying the proportion of crosslinkers affects the size and morphology of the particles, highlighting the role of butan-1-ol in polymer science (Beal et al., 2016).
Antituberculosis Activity
Omel’kov et al. (2019) synthesized new butan-2-ols with antituberculosis activity, including derivatives of 1-(4-fluorophenyl)butan-1-ol. This study contributes to the development of new pharmaceuticals for treating tuberculosis, demonstrating the therapeutic potential of these compounds (Omel’kov et al., 2019).
Ultraviolet and Infrared Spectroscopy
A study by Rondino et al. (2013) on the role of fluorine substitution in chiral recognition using ultraviolet and infrared spectroscopy highlighted the importance of specific intermolecular interactions in chiral discrimination processes. This research adds to the understanding of molecular behavior in various environments, relevant to fields like pharmaceuticals and materials science (Rondino et al., 2013).
properties
IUPAC Name |
1-(4-fluorophenyl)butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10,12H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZIMCQXZSILPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990605 | |
Record name | 1-(4-Fluorophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)butan-1-ol | |
CAS RN |
704-83-6 | |
Record name | 4-Fluoro-α-propylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=704-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-alpha-propylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Fluorophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-α-propylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-Fluorophenyl)-butanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FKZ3AU4DM8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.